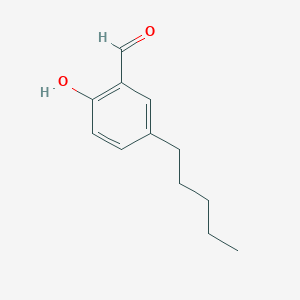

2-Hydroxy-5-pentylbenzaldehyde

Description

Contextualization within Salicylaldehyde (B1680747) Derivative Chemistry

2-Hydroxy-5-pentylbenzaldehyde belongs to the family of salicylaldehyde derivatives, which are characterized by a hydroxyl group positioned ortho to a formyl group on a benzene (B151609) ring. This specific arrangement facilitates intramolecular hydrogen bonding and is fundamental to their chemical reactivity and diverse applications. Salicylaldehydes, including this compound, are known to form stable Schiff bases and metal complexes. The presence of the pentyl group at the 5-position introduces lipophilic character to the molecule, influencing its solubility and interaction with nonpolar environments. This alkyl substituent can also electronically influence the reactivity of the aldehyde and hydroxyl groups.

The chemistry of salicylaldehyde derivatives is a well-established field, with extensive studies on their synthesis, tautomerism, and coordination chemistry. nih.gov The introduction of various substituents onto the benzene ring, such as the pentyl group in this case, allows for the fine-tuning of the molecule's properties for specific applications.

Significance as a Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis, primarily due to the reactivity of its aldehyde and hydroxyl functionalities. The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases, which are compounds containing a C=N double bond. nih.govscience.gov These Schiff bases are not only important in their own right but also serve as ligands for the synthesis of a wide variety of metal complexes.

The general reaction for the formation of a Schiff base from this compound is depicted below:

R-NH₂ + HOC₆H₃(C₅H₁₁CHO) → R-N=CHC₆H₃(C₅H₁₁)OH + H₂O

Furthermore, the hydroxyl group can be alkylated or acylated, and the aromatic ring can undergo further electrophilic substitution reactions, although the existing substituents will direct the position of new incoming groups. The versatility of this compound makes it a valuable precursor for the synthesis of more complex molecules with tailored properties.

Overview of Current Research Trajectories

Current research involving salicylaldehyde derivatives, and by extension this compound, is focused on several key areas:

Development of Novel Schiff Bases and Metal Complexes: Researchers are continuously exploring the synthesis of new Schiff bases and their coordination complexes with various transition and main group metals. sbmu.ac.ir These studies often aim to investigate the structural, spectral, and electrochemical properties of the resulting compounds.

Catalysis: Metal complexes derived from salicylaldehyde-based ligands are being investigated for their catalytic activity in various organic transformations. For instance, molybdenum complexes have been studied as catalysts for oxidation reactions. researchgate.net

Materials Science: The unique photophysical and electronic properties of some salicylaldehyde derivatives and their complexes make them promising candidates for applications in materials science, such as in the development of sensors and nonlinear optical materials. researchgate.net

Biological and Medicinal Chemistry: Schiff bases and their metal complexes derived from salicylaldehydes have shown a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. nih.govscience.gov Research in this area focuses on understanding the structure-activity relationships and mechanisms of action of these compounds.

Structure

2D Structure

3D Structure

Properties

CAS No. |

92954-31-9 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

2-hydroxy-5-pentylbenzaldehyde |

InChI |

InChI=1S/C12H16O2/c1-2-3-4-5-10-6-7-12(14)11(8-10)9-13/h6-9,14H,2-5H2,1H3 |

InChI Key |

AGBHCLFWMAZZBP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC(=C(C=C1)O)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Pathways for 2 Hydroxy 5 Pentylbenzaldehyde

Established Laboratory-Scale Synthesis Routes

Traditional laboratory methods for the synthesis of 2-hydroxy-5-pentylbenzaldehyde primarily involve two well-documented approaches: the alkylation and subsequent formylation of a phenolic precursor, and the direct formylation of a substituted phenol (B47542) using the Reimer-Tiemann reaction or its analogues.

Alkylation and Formylation Approaches

One of the most common strategies begins with a suitable phenolic compound that is first alkylated to introduce the pentyl group, followed by a formylation step to add the aldehyde functional group. A typical precursor for this route is 4-pentylphenol (B72810).

The formylation of 4-pentylphenol can be carried out using various reagents and conditions. A widely used method is the Duff reaction, which employs hexamethylenetetramine in the presence of an acid catalyst, such as boric acid or acetic acid. This reaction introduces the formyl group ortho to the hydroxyl group.

Another effective formylation technique involves the use of paraformaldehyde with a Lewis acid catalyst like magnesium chloride and a base such as triethylamine. orgsyn.orgorgsyn.org This method is known for its high regioselectivity, favoring ortho-formylation. orgsyn.orgorgsyn.org The reaction is typically performed in a solvent like tetrahydrofuran (B95107) (THF) under reflux conditions. orgsyn.org

A general representation of this two-step process is as follows:

Alkylation: Phenol is reacted with a pentylating agent (e.g., 1-bromopentane) in the presence of a catalyst to yield 4-pentylphenol.

Formylation: 4-Pentylphenol is then subjected to a formylation reaction to introduce the aldehyde group at the ortho position, resulting in this compound.

Reimer-Tiemann Reaction and Analogues for Substituted Phenols

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, providing a direct route to salicylaldehydes. wikipedia.orgunacademy.combyjus.com This reaction involves treating a phenol with chloroform (B151607) in a basic solution, typically sodium hydroxide (B78521) or potassium hydroxide. unacademy.combyjus.com

The key reactive intermediate in this reaction is dichlorocarbene (B158193) (:CCl2), which is generated in situ from the reaction of chloroform with the base. byjus.comlscollege.ac.in The electron-rich phenoxide ion then attacks the electrophilic dichlorocarbene, leading to the formation of a dichloromethyl-substituted intermediate. wikipedia.orglscollege.ac.in Subsequent hydrolysis of this intermediate under the basic reaction conditions yields the final aldehyde product. wikipedia.org

For the synthesis of this compound, the starting material would be 4-pentylphenol. The reaction generally proceeds as follows:

4-Pentylphenol + CHCl₃ + NaOH → this compound

While the Reimer-Tiemann reaction is a powerful tool, it can sometimes suffer from moderate yields and the formation of byproducts. orgsyn.org The reaction conditions, such as temperature and the choice of base, can be optimized to improve the yield and selectivity for the desired ortho-isomer. lscollege.ac.in An improved procedure using aqueous ethyl alcohol has been reported to enhance the convenience and yield of the Reimer-Tiemann reaction for some phenols. researchgate.net

| Reaction | Starting Material | Reagents | Key Features |

| Alkylation-Formylation | Phenol | 1. Pentylating agent2. Formylating agent (e.g., paraformaldehyde, MgCl₂, Et₃N) | Two-step process; High regioselectivity in formylation step. orgsyn.orgorgsyn.org |

| Reimer-Tiemann Reaction | 4-Pentylphenol | Chloroform (CHCl₃), Strong base (e.g., NaOH) | Direct ortho-formylation; Involves dichlorocarbene intermediate. wikipedia.orgunacademy.combyjus.com |

Development of Sustainable and Green Chemistry Syntheses

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. This trend extends to the production of this compound, with a focus on catalyst-assisted formylation and solvent-free processes.

Catalyst-Assisted Formylation Techniques

Modern synthetic strategies increasingly rely on catalysts to improve efficiency and reduce waste. For the formylation of phenols, various catalytic systems have been explored. These include the use of metal salts and complexes that can facilitate the ortho-formylation reaction with high selectivity and under milder conditions than traditional methods.

For instance, catalysts based on tin, chromium, iron, titanium, zirconium, and aluminum compounds have been proposed for the ortho-formylation of phenols using formaldehyde (B43269) or its derivatives. google.com These catalysts often work in conjunction with a nitrogen base as a promoter. google.com The use of magnesium bis-hydrocarbyloxides derived from the hydroxyaromatic compound itself has also been shown to be an effective method for reacting with formaldehyde under anhydrous conditions. google.com

Solvent-Free and Atom-Economical Processes

A key principle of green chemistry is the reduction or elimination of solvents, which often contribute significantly to chemical waste. Research has been directed towards developing solvent-free or low-solvent synthetic routes.

One such approach is the use of microwave irradiation in conjunction with a solid support catalyst, such as FeCl₃/Bentonite, for the condensation of phenols and aldehydes. researchgate.net This method can lead to significantly reduced reaction times and improved yields without the need for a bulk solvent.

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is another important consideration. Reactions that proceed with high atom economy minimize the formation of byproducts. The direct formylation reactions, when highly selective, are generally more atom-economical than multi-step synthetic routes. The ideal green synthesis would involve a highly selective, catalyst-driven, solvent-free reaction with near-quantitative yield.

| Approach | Key Features | Examples |

| Catalyst-Assisted Formylation | Improved selectivity, milder conditions, potential for catalyst recycling. | Tin, chromium, iron, titanium, zirconium, aluminum compounds; google.com Magnesium bis-hydrocarbyloxides; google.com Titanium silicate (B1173343) molecular sieves. rsc.org |

| Solvent-Free/Low-Solvent | Reduced waste, simplified workup. | Microwave-assisted synthesis on solid supports (e.g., FeCl₃/Bentonite). researchgate.net |

| Atom-Economical Processes | Maximizes incorporation of reactant atoms into the final product. | Highly selective direct formylation reactions. |

Precursor Design and Derivatization for this compound Synthesis

The most logical and commonly used precursor is 4-pentylphenol . This precursor already contains the required pentyl group at the desired position on the aromatic ring. The subsequent step is then a regioselective ortho-formylation, which is a well-studied transformation.

Alternatively, one could start with a precursor that is more amenable to specific reaction conditions or allows for the introduction of the pentyl group at a later stage. For example, a synthesis could begin with a protected 4-halophenol. The halogen can be used as a handle for a cross-coupling reaction to introduce the pentyl group, followed by deprotection and formylation.

Derivatization of the precursor can also be employed to control the regioselectivity of the formylation step. For instance, the hydroxyl group of the phenol can be converted into a directing group that favors ortho-substitution. After the formylation reaction, this directing group is then removed to yield the final product.

The synthesis of related compounds, such as 2-hydroxy-5-nitrobenzaldehyde (B32719), can also provide insights into precursor design. In some cases, unexpected products can be formed from complex reaction mixtures, highlighting the importance of understanding the reactivity of all components. researchgate.net For example, the reaction of a Schiff base ligand with certain metal nitrates has been observed to yield 2-hydroxy-5-nitrobenzaldehyde, suggesting a complex series of reactions involving the cleavage and transformation of the starting materials. researchgate.net

Synthesis from 4-n-pentylphenol

The introduction of a formyl group ortho to the hydroxyl group of 4-n-pentylphenol is a key transformation for the synthesis of this compound. Several classical and modern formylation reactions can be employed for this purpose, with the Reimer-Tiemann and Duff reactions being prominent examples. Additionally, a magnesium-mediated ortho-specific formylation offers a highly regioselective alternative.

The Reimer-Tiemann reaction involves the treatment of a phenol with chloroform in a strongly basic aqueous solution. wikipedia.orglscollege.ac.in This reaction proceeds via the in-situ generation of dichlorocarbene (:CCl2), a highly reactive electrophile, which then attacks the electron-rich phenoxide ring. wikipedia.org While the reaction can yield both ortho and para isomers, the ortho product is typically favored. mychemblog.com The reaction is generally carried out by dissolving the phenol in an aqueous solution of a strong base, such as sodium hydroxide, and then adding chloroform while heating. lscollege.ac.inmychemblog.com The reaction can be exothermic and may require careful temperature control. lscollege.ac.in

Another established method is the Duff reaction , which utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, often with glycerol (B35011) or glyceroboric acid as a solvent and catalyst. wikipedia.orguni.edu The reaction mechanism involves the formation of an iminium ion from HMTA, which then acts as the electrophile in an aromatic substitution reaction. wikipedia.org Subsequent hydrolysis of the resulting benzylamine (B48309) intermediate yields the aldehyde. wikipedia.org The Duff reaction is known for its operational simplicity and the use of inexpensive reagents. semanticscholar.org While traditionally considered to have modest yields, modifications can improve its efficiency. ecu.edu For instance, a study on the Duff reaction of 4-ethylphenol, a close structural analog of 4-n-pentylphenol, reported a yield of 18% for the corresponding 2-hydroxy-5-ethylbenzaldehyde. uni.edu

A more modern and highly regioselective approach is the magnesium-mediated ortho-specific formylation . This method involves the deprotonation of the phenol with magnesium methoxide, followed by the removal of methanol (B129727) and subsequent reaction with paraformaldehyde. sciencemadness.org This procedure has been shown to provide excellent yields for the ortho-formylation of various substituted phenols, including those with alkyl substituents. orgsyn.org The key to the high ortho-selectivity is believed to be the coordination of both the phenoxide and formaldehyde to the magnesium ion, directing the formylation to the ortho position. sciencemadness.org A general procedure involves refluxing the phenol with anhydrous magnesium chloride and paraformaldehyde in a suitable solvent like tetrahydrofuran (THF) in the presence of a base such as triethylamine. orgsyn.org

Table 1: Comparison of Synthetic Methodologies for Ortho-Formylation of Phenols

| Methodology | Reagents | General Conditions | Reported Yields (for related phenols) |

| Reimer-Tiemann Reaction | Chloroform, Strong Base (e.g., NaOH) | Biphasic system, heating | Moderate |

| Duff Reaction | Hexamethylenetetramine (HMTA), Acid (e.g., glyceroboric acid) | Heating (150-160 °C) | 18% (for 4-ethylphenol) uni.edu |

| Magnesium-Mediated Formylation | Paraformaldehyde, Magnesium Chloride, Triethylamine | Anhydrous THF, reflux | Good to excellent (60-95% for various phenols) orgsyn.org |

Bromomethylation Strategies for Functionalization

Further functionalization of the synthesized this compound can be achieved through various reactions, with bromomethylation being a key strategy to introduce a reactive bromomethyl group onto the aromatic ring. This functional group serves as a versatile handle for subsequent synthetic transformations.

A common method for the bromomethylation of aromatic compounds involves the use of hydrogen bromide and formaldehyde (or its polymer, paraformaldehyde). The reaction proceeds by the in-situ generation of a reactive hydroxymethyl cation or a related species which then undergoes electrophilic attack on the aromatic ring, followed by conversion of the resulting benzyl (B1604629) alcohol to the corresponding benzyl bromide.

While specific studies on the bromomethylation of this compound are not extensively documented, the principles of electrophilic aromatic substitution on substituted phenols provide a strong basis for predicting the outcome. The hydroxyl and aldehyde groups on the ring will direct the substitution pattern. The strongly activating and ortho-, para-directing hydroxyl group, along with the deactivating but meta-directing aldehyde group, will influence the position of bromomethylation. Given the existing substituents at positions 1, 2, and 5, the most likely position for electrophilic attack would be at the C3 or C6 position. Steric hindrance from the adjacent pentyl group at C5 might influence the regioselectivity between these two positions.

A general procedure for bromomethylation involves treating the substrate with a mixture of aqueous hydrogen bromide and formaldehyde, often with heating. The reaction conditions, such as temperature and reaction time, can be optimized to favor the desired product and minimize the formation of byproducts.

Table 2: Reagents for Bromomethylation

| Reagent | Role |

| Hydrogen Bromide (HBr) | Source of bromine and acidic catalyst |

| Formaldehyde (CH₂O) or Paraformaldehyde ((CH₂O)n) | Source of the methyl group |

| This compound | Substrate |

Advanced Spectroscopic and Structural Elucidation of 2 Hydroxy 5 Pentylbenzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed insights into the connectivity and spatial arrangement of atoms.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

Proton NMR (¹H NMR) spectroscopy provides valuable information about the chemical environment of hydrogen atoms within a molecule. For 2-Hydroxy-5-pentylbenzaldehyde, the ¹H NMR spectrum exhibits characteristic signals corresponding to the aromatic protons, the aldehyde proton, the hydroxyl proton, and the protons of the pentyl chain. The chemical shifts (δ) are influenced by the electron-donating or electron-withdrawing nature of adjacent functional groups.

A representative ¹H NMR spectrum of a related compound, 2-hydroxy-5-methylbenzaldehyde, shows specific chemical shifts that can be extrapolated to understand the pentyl derivative. rsc.orgnist.gov The aldehyde proton typically appears as a singlet in the downfield region (around 9.8-10.0 ppm) due to the strong deshielding effect of the carbonyl group. The phenolic hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration, but it is typically found in the region of 11.0 ppm. The aromatic protons will show a splitting pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. For instance, the proton ortho to the aldehyde group will be a doublet, the proton ortho to the hydroxyl group will be a doublet, and the proton para to the aldehyde group will be a doublet of doublets. The pentyl group will display a series of multiplets corresponding to the CH₂, and CH₃ groups, with their chemical shifts and coupling constants providing information about their connectivity.

Carbon (¹³C) NMR and Heteronuclear Correlation Spectroscopies (HSQC, HMBC)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are indicative of their hybridization and chemical environment. The carbonyl carbon of the aldehyde group is characteristically found at a downfield chemical shift (around 190-200 ppm). The carbons of the aromatic ring appear in the region of 115-160 ppm, with the carbon bearing the hydroxyl group being the most shielded (lowest ppm value) and the carbon bearing the aldehyde group being the most deshielded (highest ppm value) among the ring carbons. The carbons of the pentyl chain will resonate in the upfield region of the spectrum.

To definitively assign the ¹H and ¹³C NMR signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

HSQC correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edulibretexts.org This allows for the unambiguous assignment of which proton is bonded to which carbon. For this compound, an HSQC spectrum would show cross-peaks connecting the signals of the aromatic protons to their corresponding aromatic carbons, and the signals of the pentyl protons to their respective carbons in the alkyl chain. libretexts.org

HMBC reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). columbia.edulibretexts.org This technique is instrumental in piecing together the molecular framework. For example, an HMBC spectrum would show a correlation between the aldehyde proton and the aromatic carbon atom two bonds away (C1 of the ring), as well as the aromatic proton ortho to the aldehyde group. It would also show correlations between the protons of the pentyl chain and the aromatic carbon to which the chain is attached. researchgate.net

Advanced 2D NMR Techniques for Structural Confirmation

Beyond HSQC and HMBC, other advanced 2D NMR techniques can be utilized for a more detailed structural confirmation of this compound and its derivatives. These techniques can provide information about through-space interactions and long-range couplings, which are crucial for determining the three-dimensional structure and conformation of the molecule.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the chemical bonds within a molecule.

Characteristic Group Frequencies and Band Assignments

The FT-IR and Raman spectra of this compound exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

| O-H (phenolic) | Stretching | 3200-3600 (broad) | acadpubl.eumalayajournal.org |

| C-H (aromatic) | Stretching | 3000-3100 | mdpi.com |

| C-H (aliphatic) | Stretching | 2850-2960 | mdpi.com |

| C=O (aldehyde) | Stretching | 1650-1680 | researchgate.net |

| C=C (aromatic) | Stretching | 1450-1600 | researchgate.net |

| C-O (phenolic) | Stretching | 1200-1300 | acadpubl.eu |

| O-H (phenolic) | Bending (out-of-plane) | ~680 | acadpubl.eu |

The broadness of the O-H stretching band is indicative of hydrogen bonding, likely an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the aldehyde group. The exact positions of these bands can be influenced by the molecular environment and any intermolecular interactions. For instance, the FT-IR spectrum of a similar compound, 2-hydroxy-5-chloromethylbenzaldehyde, shows characteristic peaks for the C=O stretch at 1648 cm⁻¹ and the O-H stretch at 3319 cm⁻¹. researchgate.net

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy can also be a powerful tool for studying the conformational preferences of molecules. nih.gov For this compound, the rotational isomers (conformers) arising from the rotation around the C-C single bond connecting the aromatic ring to the aldehyde group, and the C-C bonds within the pentyl chain, can have distinct vibrational signatures. nih.gov By analyzing the changes in the vibrational spectra under different conditions (e.g., temperature, solvent polarity), or by comparing the experimental spectra with theoretical calculations for different conformers, it is possible to gain insights into the most stable conformations of the molecule. nih.gov For example, the position and shape of the O-H and C=O stretching bands can be sensitive to the conformation due to variations in the strength of the intramolecular hydrogen bond.

Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic structure of conjugated systems like this compound. The absorption of ultraviolet and visible light promotes electrons from lower energy molecular orbitals to higher energy ones, providing insights into the molecule's chromophores.

Electronic Transitions and Chromophoric Behavior

The UV-Vis spectrum of this compound is primarily governed by the electronic transitions within the substituted benzene ring and the carbonyl group. The key chromophore is the 2-hydroxybenzoyl system. The main electronic transitions observed are π → π* and n → π* transitions.

The π → π* transitions, which are typically of high intensity (large molar absorptivity, ε), arise from the excitation of electrons from the π bonding orbitals of the aromatic ring and the carbonyl group to the corresponding π* antibonding orbitals. These transitions are expected to result in strong absorption bands in the UV region. For similar phenolic aldehydes, these transitions are often observed at specific wavelengths. researchgate.net For instance, related compounds like syringaldehyde (B56468) and vanillin (B372448) exhibit π → π* transitions around 310 nm. researchgate.net

The n → π* transitions involve the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are generally of much lower intensity compared to π → π* transitions and appear at longer wavelengths. The presence of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen in this compound can influence the energy of these transitions.

The absorption spectrum of salicylaldehyde (B1680747), a closely related compound, shows distinct bands that can be compared to those expected for this compound. nist.gov The addition of the electron-donating pentyl group at the para position to the hydroxyl group is expected to cause a slight red shift (bathochromic shift) in the absorption maxima compared to salicylaldehyde.

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax (nm) | Expected Molar Absorptivity (ε) | Chromophore |

| π → π | ~250-270 | High | Aromatic ring, C=O |

| π → π | ~320-340 | Moderate | Conjugated system |

| n → π* | ~370-390 | Low | Carbonyl group |

Solvent Effects on Electronic Spectra

The polarity of the solvent can significantly influence the position and intensity of the absorption bands in the UV-Vis spectrum of this compound. slideshare.net This phenomenon, known as solvatochromism, is due to differential solvation of the ground and excited states of the molecule. youtube.comyoutube.com

For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift. youtube.com This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.

Conversely, for n → π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift. youtube.com In this case, the ground state is stabilized by hydrogen bonding between the lone pair electrons on the carbonyl oxygen and the polar solvent molecules. This stabilization is more significant than the stabilization of the excited state, thus increasing the energy gap for the transition.

The ability of the solvent to act as a hydrogen bond donor or acceptor can also play a crucial role, particularly in affecting the intramolecular hydrogen bond of this compound. cdnsciencepub.com In protic solvents, this intramolecular bond can be disrupted, leading to changes in the electronic spectrum.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of organic compounds.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the unambiguous determination of its elemental composition. The molecular formula of this compound is C12H16O2.

By calculating the theoretical exact mass of the molecular ion ([M]+• or [M+H]+) and comparing it with the experimentally measured value from HRMS, the molecular formula can be confirmed with a high degree of confidence.

Table 2: Theoretical Exact Masses for HRMS Analysis of this compound

| Ion | Molecular Formula | Theoretical Exact Mass (Da) |

| [M]+• | C12H16O2 | 192.11503 |

| [M+H]+ | C12H17O2 | 193.12286 |

| [M+Na]+ | C12H16O2Na | 215.10482 |

The observation of these ions at their precise theoretical masses in an HRMS spectrum would confirm the elemental composition of the parent molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide detailed structural information. The fragmentation of this compound is expected to follow pathways characteristic of alkyl-substituted phenolic aldehydes.

A probable fragmentation pathway would involve the following steps:

Alpha-cleavage: Loss of the pentyl radical (•C5H11) from the molecular ion, leading to a stable fragment.

Loss of neutral molecules: Subsequent loss of small, stable neutral molecules such as carbon monoxide (CO) and ethene (C2H4) from the fragment ions.

Benzylic cleavage: Cleavage at the benzylic position can also occur.

The fragmentation of related compounds, such as methylated warfarin, often involves cleavage of side chains. kobv.de Similarly, the fragmentation of other benzaldehydes shows characteristic losses. researchgate.netresearchgate.net

Table 3: Proposed Key Fragment Ions of this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

| 192.12 | 121.06 | C5H11• | Loss of the pentyl radical |

| 121.06 | 93.07 | CO | Loss of carbon monoxide from the formyl group |

| 192.12 | 135.11 | C4H9• | Benzylic cleavage with hydrogen rearrangement |

X-ray Diffraction Crystallography

For instance, the crystal structures of other salicylaldehyde derivatives, such as 2-hydroxy-5-nitrobenzaldehyde (B32719) researchgate.net and N,N'-di(2-hydroxybenzylidene)hydrazine researchgate.net, reveal important commonalities. It is highly probable that the crystal structure of this compound would exhibit the following characteristics:

Planarity: The benzene ring, along with the aldehyde group, is expected to be largely planar.

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen atom is anticipated. This interaction forms a stable six-membered ring, a characteristic feature of 2-hydroxybenzaldehydes. This hydrogen bond would lead to a relatively short O•••O distance.

The determination of the single-crystal X-ray structure of this compound would provide precise bond lengths, bond angles, and details of intermolecular interactions, offering a complete picture of its solid-state conformation.

Solid-State Molecular Conformation and Packing

The solid-state conformation of this compound is expected to be largely planar, a characteristic feature of many salicylaldehyde derivatives. This planarity arises from the sp² hybridization of the atoms in the benzene ring and the aldehyde group. In related compounds, such as 2-hydroxy-5-nitrobenzaldehyde, the molecule is observed to be essentially planar, with only minor deviations of substituent atoms from the mean plane of the aromatic ring. For instance, in 2-hydroxy-5-nitrobenzaldehyde, the maximum deviation from the mean plane for the hydroxy oxygen atom is a mere 0.0116 Å. rsc.orgresearchgate.netresearchgate.net

The pentyl group, being a flexible alkyl chain, will likely introduce some conformational variability. However, the core benzaldehyde (B42025) moiety is expected to maintain its planarity due to the stabilizing effect of the intramolecular hydrogen bond. The conformation of the pentyl chain itself will be governed by the minimization of steric hindrance, likely adopting a staggered or anti-periplanar arrangement of its carbon atoms in the crystalline state.

The crystal packing of this compound will be influenced by a combination of factors including van der Waals forces, and potentially weak intermolecular interactions. Studies on various benzaldehyde derivatives have shown that the crystal packing can lead to the formation of multi-dimensional supramolecular networks. rsc.orgrsc.org The presence of the non-polar pentyl chain may lead to a layered packing arrangement, where the aromatic portions of the molecules are segregated from the aliphatic chains, maximizing van der Waals interactions between the pentyl groups of adjacent molecules.

Table 1: Expected Bond Lengths and Angles for the 2-Hydroxybenzaldehyde Moiety

| Parameter | Expected Value |

| C-C (aromatic) | ~1.39 Å |

| C-O (hydroxyl) | ~1.35 Å |

| C=O (aldehyde) | ~1.22 Å |

| C-CHO | ~1.46 Å |

| O-H | ~0.82 Å |

| C-C-C (aromatic) | ~120° |

| C-C-O (hydroxyl) | ~120° |

| C-C-CHO | ~120° |

Note: These values are typical for related salicylaldehyde structures and serve as a predictive model.

Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

The most significant intramolecular interaction in this compound is the strong O-H···O=C hydrogen bond between the hydroxyl group and the carbonyl oxygen of the aldehyde group. This interaction is a hallmark of ortho-hydroxybenzaldehydes and is responsible for the formation of a stable six-membered ring, often referred to as an S(6) ring motif in graph-set notation. rsc.orgresearchgate.netresearchgate.netacs.org This intramolecular hydrogen bond is a dominant feature, influencing the planarity of the molecule and the chemical properties of both the hydroxyl and aldehyde groups.

In addition to this primary intramolecular interaction, a variety of intermolecular forces are expected to govern the crystal packing. These include:

C-H···O Interactions: Weak hydrogen bonds involving the aldehyde C-H group or aromatic C-H groups as donors and the hydroxyl or carbonyl oxygen atoms as acceptors are also likely to be present. These interactions, though weaker than the intramolecular hydrogen bond, play a crucial role in the formation of the three-dimensional crystal architecture in related benzaldehyde derivatives. rsc.orgrsc.org

π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal structure. In 2-hydroxy-5-nitrobenzaldehyde, these interactions are observed with a centroid-to-centroid distance of approximately 3.582 Å. rsc.orgresearchgate.netresearchgate.net

Table 2: Summary of Expected Inter- and Intramolecular Interactions

| Interaction Type | Donor | Acceptor | Description |

| Intramolecular Hydrogen Bond | O-H (hydroxyl) | O=C (aldehyde) | Forms a stable, planar S(6) ring motif. |

| Intermolecular C-H···O Hydrogen Bond | C-H (aldehyde/aromatic) | O (hydroxyl/aldehyde) | Links molecules into larger assemblies. |

| π-π Stacking | Benzene Ring | Benzene Ring | Contributes to crystal stability through orbital overlap. |

| Van der Waals Forces | Pentyl Chain | Pentyl Chain | Significant interactions due to the aliphatic chain. |

Computational and Theoretical Chemistry Studies of 2 Hydroxy 5 Pentylbenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. nih.govresearchgate.net The process begins with geometry optimization, where DFT calculations are used to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For this, a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), are commonly employed. nih.govnih.gov

Once the geometry is optimized, various electronic properties can be calculated. These include the distribution of electron density, dipole moment, and the energies of molecular orbitals. For substituted 2-hydroxybenzaldehydes, DFT calculations reveal how the substituent at the 5-position influences the geometry and electronic nature of the entire molecule, including the planarity of the benzene (B151609) ring and the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. nih.gov

Table 1: Illustrative Optimized Geometric Parameters for a Related Compound (5-Bromo-2-Hydroxybenzaldehyde) Data derived from studies on analogous compounds to illustrate typical DFT results.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

| Bond Length | C=O | ~1.23 Å |

| O-H | ~0.98 Å | |

| C-Br | ~1.91 Å | |

| Bond Angle | C-C-O (carbonyl) | ~124° |

| C-O-H (hydroxyl) | ~107° |

This interactive table showcases typical geometric parameters obtained from DFT calculations on similar salicylaldehyde (B1680747) derivatives. The values provide a reference for the expected structural characteristics of 2-Hydroxy-5-pentylbenzaldehyde.

Ab initio (from the beginning) methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using experimental data for parametrization. acs.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory fall under this category.

These methods are generally more computationally demanding than DFT but can provide higher accuracy, making them the gold standard for benchmarking other methods. researchgate.net For molecules like this compound, ab initio calculations would be particularly useful for:

Accurate energy calculations: Determining precise reaction energies, activation barriers, and conformational energy differences.

Excited state properties: Investigating electronic transitions and predicting UV-Visible spectra with high fidelity.

Intermolecular interactions: Accurately modeling non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are critical in biological systems and materials science. aps.org

While full geometry optimization with high-level ab initio methods can be resource-intensive, they are often used to perform single-point energy calculations on geometries optimized with a less demanding method like DFT to refine the electronic energy. acs.org

Molecular Orbital Theory and Reactivity Descriptors

Molecular Orbital (MO) theory provides a framework for understanding how electrons are distributed in a molecule and how this distribution governs its chemical reactivity.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. wuxiapptec.com

HOMO: Represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity).

LUMO: Is the lowest energy orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. malayajournal.org A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org In substituted salicylaldehydes, the HOMO is typically localized over the benzene ring and the hydroxyl group, while the LUMO is often centered on the carbonyl group and the aromatic ring. nih.govmalayajournal.org

Table 2: Illustrative Frontier Molecular Orbital Energies for Related Salicylaldehyde Derivatives This table presents data from computational studies on similar compounds to exemplify the typical energy values and gaps.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Citation |

| 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile | -6.146 | -2.223 | 3.923 | nih.gov |

| (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde | -6.514 | -2.696 | 3.818 | malayajournal.org |

| 2-hydroxy-5-(phenyldiazenyl) benzaldehyde (B42025) oxime | -6.270 | -2.509 | 3.760 | malayajournal.orgacadpubl.eu |

This interactive table allows for comparison of HOMO-LUMO data across different, but related, molecular structures, providing context for the expected electronic properties of this compound.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov It plots the electrostatic potential onto the molecule's electron density surface. A color scale is used to represent different potential values:

Red: Regions of most negative potential, rich in electrons, indicating favorable sites for electrophilic attack.

Blue: Regions of most positive potential, electron-poor, indicating favorable sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential. malayajournal.orgresearchgate.net

For 2-hydroxybenzaldehyde derivatives, MEP maps consistently show regions of high negative potential (red/yellow) around the oxygen atoms of both the carbonyl (C=O) and hydroxyl (-OH) groups. malayajournal.orgresearchgate.net This is due to the high electronegativity and lone pairs of electrons on the oxygen atoms, making them susceptible to attack by electrophiles. Conversely, a region of high positive potential (blue) is typically found around the hydrogen atom of the hydroxyl group, identifying it as an acidic proton and a site for nucleophilic attack. malayajournal.orgresearchgate.net The aromatic ring generally displays a more neutral potential, though it can be influenced by the substituent groups.

The function is calculated based on the change in electron density at a specific atom as an electron is added to or removed from the molecule. Three types of condensed Fukui functions are typically considered:

fk+: For nucleophilic attack (electron acceptance), indicating the most electrophilic site.

fk-: For electrophilic attack (electron donation), indicating the most nucleophilic site.

fk0: For radical attack.

For a molecule like this compound, Fukui function analysis would be expected to identify the carbonyl carbon as a primary site for nucleophilic attack (high fk+ value) and the oxygen atoms as sites for electrophilic attack (high fk- values). The analysis can also distinguish the reactivity of the different carbon atoms on the aromatic ring, providing a more refined prediction of regioselectivity in chemical reactions than MEP analysis alone. nih.govresearchgate.net

Topological Analysis of Electron Density

The topological analysis of electron density provides a powerful framework for understanding the chemical bonding and reactivity of this compound. By examining the spatial distribution of electrons, we can gain insights into the molecule's stability, delocalization of electrons, and the nature of its intra- and intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wave function into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. uni-muenchen.de This analysis is instrumental in quantifying the extent of electron delocalization and hyperconjugative interactions within this compound, which are crucial for its stability and reactivity.

The key interactions in this compound involve the delocalization of π-electrons across the benzene ring and the hyperconjugative interactions between the hydroxyl (-OH), formyl (-CHO), and pentyl (-C5H11) substituents with the aromatic system. The NBO method quantifies these interactions through second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu

A hypothetical NBO analysis for this compound, based on typical values for similar phenolic compounds, is presented in the table below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) O | π(C1-C6) | 20.5 | n → π |

| LP(1) O | π(C2-C3) | 15.2 | n → π |

| π(C1-C6) | π(C=O) | 5.8 | π → π |

| π(C2-C3) | π(C=O) | 3.1 | π → π |

| σ(C-H)pentyl | σ(C-C)ring | 1.2 | σ → σ |

| This table is generated based on representative data from computational studies of similar aromatic aldehydes and phenols and is for illustrative purposes. |

Electron Localization Function (ELF) and Local Orbital Locator (LOL)

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological tools that provide a visual and quantitative description of electron localization in a molecule. wikipedia.orgjussieu.fr They map regions of space where the probability of finding an electron pair is high, thus revealing the locations of chemical bonds, lone pairs, and atomic cores in a chemically intuitive manner. wikipedia.org

For this compound, an ELF analysis would show high localization values (close to 1.0) in the regions of the C-C, C-H, C=O, and O-H covalent bonds, indicating a high probability of finding electron pairs in these bonding regions. Similarly, high ELF values would be observed around the oxygen atoms, corresponding to their lone pairs. The aromatic ring would exhibit a characteristic toroidal basin of delocalized π-electrons above and below the plane of the ring.

The Local Orbital Locator (LOL) provides a similar picture to ELF but is based on a different mathematical formulation. LOL maps often show sharper and more distinct features for covalent bonds and lone pairs. Both ELF and LOL analyses for this compound would provide a clear visualization of its electronic structure, confirming the covalent bonding framework and the presence of non-bonding electrons.

| Feature | Expected ELF/LOL Value | Description |

| C-H Bonds | ~0.95 | Highly localized covalent bonds |

| C-C Bonds (aliphatic) | ~0.90 | Localized covalent bonds |

| C-C Bonds (aromatic) | ~0.85 | Covalent bonds with delocalized character |

| C=O Bond | ~0.98 | Polar covalent double bond |

| O-H Bond | ~0.97 | Polar covalent bond |

| Oxygen Lone Pairs | ~0.98 | Localized non-bonding electron pairs |

| Aromatic π-system | ~0.70 | Delocalized electron region |

| This table presents expected ELF/LOL values based on general principles and data from similar molecules for illustrative purposes. |

Non-Covalent Interaction (NCI) and Quantum Theory of Atoms In Molecules (QTAIM)

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for partitioning the electron density of a molecule into atomic basins and analyzing the properties of bond critical points (BCPs) to characterize chemical bonds and interactions. nih.govsemanticscholar.orgresearchgate.net

In this compound, QTAIM analysis would identify BCPs for all covalent bonds. The properties of these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the bonds. For instance, a high ρ and a negative ∇²ρ are characteristic of a shared (covalent) interaction, while a low ρ and a positive ∇²ρ indicate a closed-shell (non-covalent) interaction. researchgate.net

| Interaction | QTAIM BCP Electron Density (ρ) (a.u.) | QTAIM Laplacian of Electron Density (∇²ρ) (a.u.) |

| Intramolecular O-H···O=C | 0.02 - 0.04 | > 0 |

| C-H···π | 0.005 - 0.015 | > 0 |

| van der Waals (within pentyl chain) | < 0.01 | > 0 |

| This table provides hypothetical QTAIM data for illustrative purposes, based on typical values for intramolecular interactions in similar organic molecules. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving this compound. By simulating the reaction at a molecular level, it is possible to identify transition states, calculate energy barriers, and map out the entire reaction pathway. numberanalytics.com

Transition State Identification and Energy Barrier Calculations

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. numberanalytics.com Identifying the geometry and energy of the transition state is crucial for understanding the reaction mechanism and predicting its rate. libretexts.orgsolubilityofthings.com Computational methods, particularly density functional theory (DFT), are widely used to locate transition state structures on the potential energy surface. wikipedia.org

For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic addition to the carbonyl group, computational chemists can model the approach of the reacting species and search for the saddle point on the potential energy surface that corresponds to the transition state. acs.orgnih.govresearchgate.net Once the transition state is located, its energy relative to the reactants gives the activation energy barrier for the reaction. A lower energy barrier implies a faster reaction rate.

| Reaction Type | Reactant | Hypothetical Activation Energy (kcal/mol) |

| Electrophilic Nitration | This compound + NO₂⁺ | 15 - 20 |

| Nucleophilic Addition | This compound + CH₃⁻ | 10 - 15 |

| Aldol (B89426) Condensation | This compound + Enolate | 12 - 18 |

| This table is for illustrative purposes and presents hypothetical activation energies based on general knowledge of organic reactions. |

Reaction Pathway Simulations

Beyond identifying the transition state, computational modeling allows for the simulation of the entire reaction pathway, connecting reactants, intermediates, transition states, and products. This is often achieved through methods like Intrinsic Reaction Coordinate (IRC) calculations, which trace the minimum energy path from the transition state down to the reactants and products.

For a multi-step reaction involving this compound, computational simulations can reveal the presence of reaction intermediates and subsequent transition states. For example, in a base-catalyzed aldol condensation, the simulation could trace the formation of the enolate, its nucleophilic attack on the aldehyde, the formation of the aldol adduct, and the final dehydration step. By calculating the energies of all species along the reaction pathway, a detailed energy profile can be constructed, providing a comprehensive understanding of the reaction mechanism. These simulations are invaluable for rationalizing experimental observations and for designing more efficient synthetic routes. acs.orgnih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Hydroxy 5 Pentylbenzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The ortho-hydroxyl group can participate in these reactions, often influencing their stereochemical and electronic outcomes.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.org A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. libretexts.orgyoutube.com For 2-Hydroxy-5-pentylbenzaldehyde, the general mechanism involves the nucleophile adding to the carbonyl carbon, with the resulting alkoxide intermediate being stabilized by intramolecular hydrogen bonding with the adjacent phenolic proton.

General Reaction Scheme:

Step 1: Nucleophilic attack on the carbonyl carbon. libretexts.org

Step 2: Formation of a tetrahedral alkoxide intermediate. libretexts.org

Step 3: Protonation of the alkoxide to form the alcohol product. youtube.com

Table 1: Examples of Nucleophilic Addition Reactions with this compound

| Nucleophile | Product Type | Reaction Conditions |

|---|---|---|

| Grignard Reagents (R-MgX) | Secondary Alcohol | Anhydrous ether or THF |

| Organolithium Reagents (R-Li) | Secondary Alcohol | Anhydrous ether or THF |

| Cyanide (HCN) | Cyanohydrin | Basic conditions |

| Bisulfite (NaHSO₃) | Bisulfite adduct | Aqueous solution |

Condensation Reactions, including Schiff Base Formation

Condensation reactions of this compound with primary amines lead to the formation of Schiff bases, also known as imines. jecst.org These reactions are of significant interest due to the tautomerism exhibited by the resulting 2-hydroxy Schiff base ligands. nih.gov The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The presence of an acid catalyst can accelerate the reaction. researchgate.net

The resulting Schiff bases can exist in equilibrium between the enol-imine and keto-amine tautomeric forms, influenced by solvent polarity. nih.gov

General Reaction for Schiff Base Formation: this compound + R-NH₂ ⇌ 2-Hydroxy-5-pentyl-N-alkyl/aryl-benzaldimine + H₂O

Table 2: Tautomerism in Schiff Bases of this compound

| Tautomeric Form | Key Structural Feature | Favored in |

|---|---|---|

| Enol-imine | O-H···N intramolecular hydrogen bond | Non-polar solvents |

| Keto-amine | N-H···O intramolecular hydrogen bond | Polar solvents |

Oxidation and Reduction Pathways

The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Oxidation to the corresponding 2-hydroxy-5-pentylbenzoic acid can be achieved using various oxidizing agents. The reaction of phenolic aldehydes with oxidants like ozone or hydroxyl radicals can also lead to ring-opening products and the formation of secondary organic aerosols. nih.gov

Reduction: Reduction of the aldehyde to a primary alcohol, 2-(hydroxymethyl)-4-pentylphenol, can be accomplished using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is also a viable method.

Table 3: Oxidation and Reduction of this compound

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | Potassium permanganate (B83412) (KMnO₄) | 2-Hydroxy-5-pentylbenzoic acid |

| Oxidation | Chromic acid (H₂CrO₄) | 2-Hydroxy-5-pentylbenzoic acid |

| Reduction | Sodium borohydride (NaBH₄) | 2-(Hydroxymethyl)-4-pentylphenol |

| Reduction | Lithium aluminum hydride (LiAlH₄) | 2-(Hydroxymethyl)-4-pentylphenol |

| Reduction | H₂/Pd, Pt, or Ni | 2-(Hydroxymethyl)-4-pentylphenol |

Aldol (B89426) Reactions and Related Condensations

This compound can participate in aldol reactions, acting as the electrophilic partner. lumenlearning.com Since it lacks α-hydrogens, it cannot form an enolate itself and therefore cannot undergo self-condensation. However, in a crossed aldol reaction, it can react with another aldehyde or ketone that possesses α-hydrogens in the presence of a base. libretexts.orgmasterorganicchemistry.com The reaction involves the nucleophilic attack of an enolate on the carbonyl group of this compound. lumenlearning.com The initial product is a β-hydroxy aldehyde or ketone, which can subsequently undergo dehydration to form a conjugated enone, in what is known as an aldol condensation. libretexts.orgmasterorganicchemistry.comwikipedia.org

General Aldol Condensation Scheme: this compound + R-CH₂-CHO (in base) → 2-Hydroxy-5-pentyl-CH=CR-CHO + H₂O

Intramolecular aldol reactions are also a possibility if the molecule contains another carbonyl group at a suitable position to allow for the formation of a stable five- or six-membered ring. lumenlearning.comlibretexts.org

Strecker Synthesis Potential for Alpha-Amino Nitrile Formation

The Strecker synthesis is a method for producing α-amino acids from aldehydes. wikipedia.org this compound can serve as a substrate for this reaction. The process involves the reaction of the aldehyde with ammonia (B1221849) and cyanide. wikipedia.orgmasterorganicchemistry.com The initial step is the formation of an imine, which is then attacked by the cyanide ion to yield an α-aminonitrile. masterorganicchemistry.comorganic-chemistry.org Subsequent hydrolysis of the nitrile group would produce the corresponding α-amino acid. masterorganicchemistry.comorganic-chemistry.org

Strecker Synthesis Pathway:

Imine Formation: this compound reacts with ammonia to form an imine. masterorganicchemistry.com

Cyanide Addition: A cyanide ion attacks the imine to form an α-aminonitrile. masterorganicchemistry.comorganic-chemistry.org

Hydrolysis: The α-aminonitrile is hydrolyzed to yield the amino acid. masterorganicchemistry.com

This synthesis would result in a racemic mixture of the α-amino acid, which could be a valuable intermediate for further synthetic applications. wikipedia.org

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is acidic and can undergo reactions typical of phenols. The presence of the electron-withdrawing aldehyde group increases the acidity of the phenolic proton compared to phenol (B47542) itself.

Etherification: The hydroxyl group can be converted to an ether through the Williamson ether synthesis. This involves deprotonation of the phenol with a base (e.g., sodium hydride) to form a phenoxide, which then acts as a nucleophile and attacks an alkyl halide.

Esterification: The phenolic hydroxyl group can react with acyl chlorides or acid anhydrides to form esters. This reaction is often carried out in the presence of a base like pyridine (B92270).

Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. However, in this compound, the positions ortho and para to the hydroxyl group are already substituted. The remaining positions are meta to the hydroxyl group and are deactivated by the aldehyde group. Therefore, further electrophilic substitution on the aromatic ring is generally disfavored.

Table 4: Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagent | Product Functional Group |

|---|---|---|

| Etherification (Williamson) | 1. Base (e.g., NaH) 2. Alkyl halide (R-X) | Alkoxybenzaldehyde |

| Esterification | Acyl chloride (RCOCl) or Acid anhydride (B1165640) ((RCO)₂O) | Acyloxybenzaldehyde |

Alkylation and Acylation Reactions

The reactivity of this compound in alkylation and acylation reactions is predominantly centered on the nucleophilic character of the phenolic hydroxyl group. These reactions typically result in the formation of ether and ester derivatives, respectively.

Alkylation: The hydroxyl group can be readily alkylated to form 2-alkoxy-5-pentylbenzaldehydes. This transformation, a type of Williamson ether synthesis, is typically achieved by treating the phenol with an alkyl halide in the presence of a base. The base, commonly potassium carbonate or sodium hydride, deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide. designer-drug.com For instance, studies on the analogous 2-hydroxy-5-methoxybenzaldehyde (B1199172) show that direct alkylation with various alkyl iodides or bromides in refluxing acetone (B3395972) with potassium carbonate affords the corresponding 2-alkoxy derivatives in high yields. designer-drug.com

Acylation: Phenols are known to be bidentate nucleophiles, meaning acylation can occur at either the phenolic oxygen (O-acylation) or the aromatic ring (C-acylation). ucalgary.ca

O-Acylation: This reaction is kinetically favored and occurs under less stringent conditions, often by reacting the phenol with an acyl chloride or anhydride, sometimes with a base like pyridine to neutralize the HCl produced. ucalgary.ca This results in the formation of a phenyl ester.

C-Acylation (Friedel-Crafts): This reaction leads to a more thermodynamically stable product, an acyl-substituted phenol. It requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃). ucalgary.ca The hydroxyl group is a strong activator, directing the acyl group to the ortho and para positions. In the case of this compound, the C-3 and C-5 positions are activated, but since C-5 is already substituted, C-acylation would be directed to the C-3 position. It is noteworthy that aryl esters can rearrange to aryl ketones in the presence of AlCl₃ in a process known as the Fries rearrangement. ucalgary.ca

A method to control reactivity involves the formation of an anhydro dimer from the salicylaldehyde (B1680747) derivative, which masks the formyl phenol moiety, allowing for transformations on the aromatic ring before hydrolysis releases the modified salicylaldehyde. google.comgoogle.com

Complexation with Metal Ions (Chelation)

This compound, like other salicylaldehyde derivatives, functions as an effective bidentate chelating agent for a wide range of metal ions. Chelation occurs through the deprotonated phenolic oxygen and the carbonyl oxygen of the aldehyde group, forming a stable six-membered ring with the metal center.

The presence of the electron-donating pentyl group at the 5-position can enhance the electron density on the phenolic oxygen, potentially increasing the basicity and binding affinity of the ligand for metal ions compared to unsubstituted salicylaldehyde. Research on similar 5-substituted salicylaldehyde derivatives demonstrates their ability to form stable complexes with various transition metals. For example, halogenated salicylaldehydes have been used to synthesize ruthenium(II) polypyridyl complexes, which show interesting photophysical and biological properties. rsc.orgresearchgate.net Similarly, 5-methylsalicylaldehyde has been used to create complexes with Cu(II), Ni(II), and Fe(III) for applications in catalysis and as models for biological systems. sigmaaldrich.com The general structure of these complexes involves the coordination of one or more salicylaldehyde ligands to a central metal ion.

Table 1: Examples of Metal Complexation with Salicylaldehyde Derivatives

| Salicylaldehyde Derivative | Metal Ion | Resulting Complex Type | Reference |

|---|---|---|---|

| 5-Bromosalicylaldehyde | Ruthenium(II) | [Ru(bpy)₂(5-bromosal)]⁺ | researchgate.net |

| 3,5-Dichlorosalicylaldehyde | Ruthenium(II) | [Ru(bpy)₂(3,5-dichlorosal)]⁺ | researchgate.net |

| 5-Methylsalicylaldehyde | Iron(III) | Fe(III) complexes with Schiff bases derived from 5-methylsalicylaldehyde | sigmaaldrich.com |

| General Salicylaldehydes | Copper(II) | Forms Schiff base complexes, e.g., Salen complexes | wikipedia.org |

Aromatic Ring Functionalization

The functionalization of the aromatic ring of this compound is governed by the principles of electrophilic aromatic substitution (EAS). The directing effects of the substituents already present on the ring determine the position of attack for incoming electrophiles.

Electrophilic Aromatic Substitution (EAS) Patterns

The regioselectivity of EAS reactions on this compound is dictated by the combined electronic and steric influences of the hydroxyl, aldehyde, and pentyl groups.

Hydroxyl Group (-OH): A powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.

Aldehyde Group (-CHO): A moderately deactivating group and a meta-director because of its electron-withdrawing nature (both by induction and resonance).

Pentyl Group (-C₅H₁₁): A weakly activating group and an ortho, para-director due to its electron-donating inductive effect.

The potent activating and directing effect of the hydroxyl group is the dominant influence. It strongly activates the C-3 (ortho) and C-5 (para) positions. Since the C-5 position is already occupied by the pentyl group, electrophilic attack is overwhelmingly directed to the C-3 position. The C-6 position, being ortho to the deactivating aldehyde group and subject to some steric hindrance from the adjacent aldehyde, is a much less favorable site for substitution. Therefore, monosubstitution reactions are expected to yield the 3-substituted derivative as the major product.

Halogenation and Nitration Studies

Halogenation: The halogenation of this compound is expected to proceed readily due to the activated nature of the aromatic ring. Based on studies of similar salicylaldehydes, bromination or chlorination would selectively occur at the C-3 position, which is ortho to the strongly activating hydroxyl group. For example, the halogenation of salicylaldehyde itself can lead to substitution at the 3- and 5-positions. researchgate.net Given that the 5-position is blocked in the target molecule, selective 3-halogenation is anticipated.

Nitration: The nitration of salicylaldehyde typically yields a mixture of 3-nitro- and 5-nitrosalicylaldehyde. oatext.com For this compound, the 5-position is blocked, so nitration is expected to occur primarily at the C-3 position. The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. Under more forcing conditions, dinitration of salicylaldehyde can occur to yield 2-hydroxy-3,5-dinitrobenzaldehyde. oatext.comoatext.com This suggests that after initial nitration at C-3, a second nitration of this compound would not be possible as the other activated position (C-5) is occupied. A study on the nitration of a Schiff base precursor in the presence of lanthanide nitrate (B79036) salts unexpectedly produced 2-hydroxy-5-nitrobenzaldehyde (B32719), highlighting that nitration can sometimes occur under different reaction conditions. researchgate.net

Table 2: Expected Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product | Reference for Analogy |

|---|---|---|---|

| Halogenation (Bromination) | Br₂ | 3-Bromo-2-hydroxy-5-pentylbenzaldehyde | researchgate.net |

| Nitration | HNO₃, H₂SO₄ | 2-Hydroxy-3-nitro-5-pentylbenzaldehyde | oatext.com |

Role of the Pentyl Substituent in Influencing Reactivity and Selectivity

The n-pentyl group at the C-5 position plays a significant, albeit secondary, role in modulating the reactivity and selectivity of this compound. Its influence is twofold: electronic and steric.

Electronic Effects: As an alkyl group, the pentyl substituent is weakly electron-donating through an inductive effect (+I). This effect slightly increases the electron density of the aromatic ring, thereby activating it towards electrophilic aromatic substitution compared to unsubstituted salicylaldehyde. This activation complements the powerful activating effect of the hydroxyl group.

Steric Effects: The steric bulk of the pentyl group has a more pronounced impact on selectivity. numberanalytics.comyoutube.com

Directing EAS: By occupying the C-5 position, the pentyl group physically blocks electrophilic attack at this site. This enhances the regioselectivity of EAS reactions, strongly favoring substitution at the C-3 position as the only available site highly activated by the hydroxyl group.

Hindrance at Adjacent Positions: The pentyl group can exert some steric hindrance at the adjacent C-4 and C-6 positions. While C-4 is not electronically favored for substitution, any potential reaction at C-6 (ortho to the aldehyde) would be further discouraged by the proximity of the pentyl group, reinforcing the preference for substitution at C-3.

Influence on Chelation: In complexation reactions, the pentyl group is relatively distant from the chelating site (the hydroxyl and aldehyde oxygens). Therefore, it is not expected to sterically hinder the approach of metal ions. Its primary influence on chelation would be electronic, by subtly modifying the ligand's basicity.

Coordination Chemistry: 2 Hydroxy 5 Pentylbenzaldehyde Derivatives As Ligands

Ligand Design and Synthesis from 2-Hydroxy-5-pentylbenzaldehyde

Synthesis of Schiff Bases and Related Chelating Ligands

Schiff bases are a significant class of organic compounds, typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.govnih.gov The resulting compound contains an imine or azomethine group (-C=N-). This functional group is crucial for the chelating properties of these ligands. sci-hub.se

The synthesis of Schiff base ligands derived from this compound involves the reaction of this aldehyde with various primary amines. The general synthetic route consists of dissolving this compound in a suitable solvent, often an alcohol like ethanol (B145695) or methanol (B129727), followed by the addition of the respective amine. nih.govedu.krd The reaction mixture is then typically refluxed for a period of time to ensure the completion of the condensation reaction. nih.gov In some cases, a catalytic amount of acid or base can be used to facilitate the reaction. uobabylon.edu.iq

For instance, a Schiff base can be prepared by reacting this compound with an amino acid, such as glycine, in the presence of a base like sodium hydroxide (B78521) and refluxing in ethanol. uobabylon.edu.iqresearchgate.net Similarly, reaction with aromatic amines like aniline (B41778) or substituted anilines in a solvent such as glacial acetic acid can yield the corresponding Schiff base. nih.gov The product, upon cooling, often precipitates out of the solution and can be purified by recrystallization from a suitable solvent. nih.gov

The general reaction scheme for the synthesis of a Schiff base from this compound and a primary amine (R-NH₂) can be represented as follows:

C₁₂H₁₆O₂ + R-NH₂ → C₁₂H₁₅(R)NO + H₂O

The synthesis of these ligands is a versatile process, allowing for the introduction of a wide variety of functional groups (R) by choosing different primary amines. This modularity enables the fine-tuning of the electronic and steric properties of the resulting ligand, which in turn influences the properties of the corresponding metal complexes.

Denticity and Coordination Modes of Derived Ligands

The denticity of a ligand refers to the number of donor atoms that can bind to a central metal ion. Schiff base ligands derived from this compound typically act as bidentate or polydentate ligands.

In their most common coordination mode, these ligands behave as bidentate ligands, coordinating to a metal ion through the oxygen atom of the deprotonated phenolic hydroxyl group and the nitrogen atom of the imine group. nih.govekb.eg This forms a stable six-membered chelate ring with the metal ion. The formation of this chelate ring is a key feature of these ligands and contributes to the stability of their metal complexes.

The coordination of the imine nitrogen and the deprotonation of the phenolic oxygen are crucial steps in the formation of the metal complex. journals-sathyabama.com The involvement of these groups in coordination is often confirmed by spectroscopic methods. For example, in the infrared (IR) spectrum, a shift in the C=N stretching frequency and the disappearance of the O-H stretching frequency upon complexation provide strong evidence for this coordination mode. journals-sathyabama.comijpbs.com

Depending on the nature of the "R" group attached to the imine nitrogen, the denticity of the ligand can be increased. If the R group contains additional donor atoms, such as another hydroxyl group, an amino group, or a heterocyclic nitrogen atom, the ligand can become tridentate or tetradentate. nih.govarabjchem.org For example, if the amine used in the synthesis is an amino alcohol, the resulting Schiff base can act as a tridentate ONO donor ligand. nih.gov

The flexibility in the design of these ligands allows for the creation of various coordination environments around the metal center, leading to the formation of mononuclear, binuclear, or polynuclear complexes with diverse geometries. sci-hub.sersc.org

Synthesis and Characterization of Metal Complexes

Preparation of Transition Metal (e.g., Al, Cu, Co, Ni, Zn, Mo) Complexes

The synthesis of transition metal complexes with Schiff base ligands derived from this compound is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govsbmu.ac.ir The general procedure involves dissolving the Schiff base ligand in a solvent, often ethanol or methanol, and adding a solution of the metal salt (e.g., acetate (B1210297), chloride, nitrate (B79036), or sulfate (B86663) salts of the desired metal) to the ligand solution. nih.govsbmu.ac.ir

The reaction mixture is often heated to reflux for a specific period to facilitate the complex formation. nih.gov The resulting metal complex may precipitate out of the solution upon cooling or after reducing the volume of the solvent. nih.gov The solid complex can then be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried. sbmu.ac.ir The stoichiometry of the resulting complexes, i.e., the metal-to-ligand ratio, can often be controlled by adjusting the molar ratio of the reactants. nih.gov Common stoichiometries are 1:1 (ML) and 1:2 (ML₂). nih.govsbmu.ac.ir

For example, a copper(II) complex can be synthesized by reacting a Schiff base ligand derived from this compound with copper(II) acetate in a 2:1 ligand-to-metal molar ratio in ethanol. sbmu.ac.ir Similarly, complexes of other transition metals like cobalt(II), nickel(II), and zinc(II) can be prepared using their respective acetate or chloride salts. nih.govscience.gov The synthesis of mixed-ligand complexes is also possible, where a secondary ligand, such as pyridine (B92270) or 1,10-phenanthroline, is added to the reaction mixture. orientjchem.orgnih.gov

Spectroscopic Signatures of Metal-Ligand Interactions (FT-IR, UV-Vis, NMR, EPR)

Spectroscopic techniques are indispensable for characterizing the formation and structure of metal complexes with Schiff base ligands derived from this compound.

FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the coordination sites of the ligand. A key indicator of complex formation is the shift of the azomethine (C=N) stretching vibration to a lower or higher frequency in the complex's spectrum compared to the free ligand, confirming the coordination of the imine nitrogen to the metal ion. journals-sathyabama.comijpbs.com Another significant observation is the disappearance of the broad O-H stretching band of the phenolic group in the complex's spectrum, indicating the deprotonation of the hydroxyl group upon coordination to the metal ion. researchgate.net New bands appearing in the low-frequency region of the spectrum can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. ijpbs.com

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex and can help in determining the geometry of the coordination sphere. The electronic spectra of the free ligands typically show absorption bands due to π→π* and n→π* transitions within the aromatic rings and the imine group. researchgate.netorientjchem.org Upon complexation, these bands may shift, and new bands may appear in the visible region due to ligand-to-metal charge transfer (LMCT) or d-d electronic transitions of the metal ion. researchgate.net The position and intensity of these d-d transition bands can provide insights into the coordination geometry of the metal complex, such as octahedral, tetrahedral, or square planar. sbmu.ac.irsbmu.ac.ir

NMR Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is useful for characterizing diamagnetic metal complexes (e.g., Zn(II)). In the ¹H NMR spectrum of the free ligand, a signal corresponding to the phenolic -OH proton is observed, which disappears upon complexation, confirming its deprotonation. researchgate.net The chemical shift of the azomethine proton (-CH=N-) is also affected by coordination to the metal ion. researchgate.net In the ¹³C NMR spectrum, the carbon signals of the imine group and the phenolic ring are typically shifted upon complexation. nih.gov